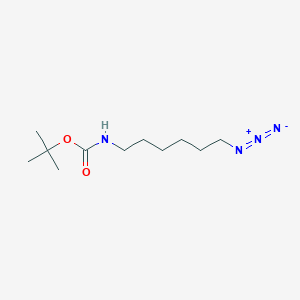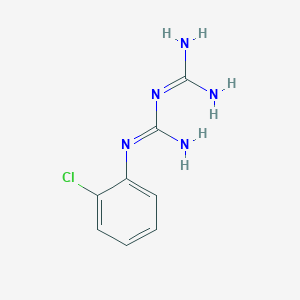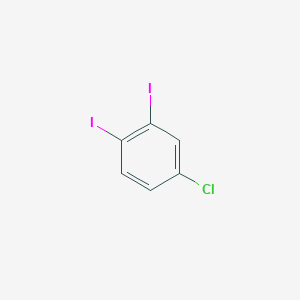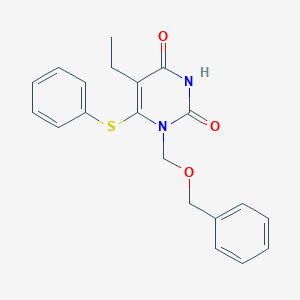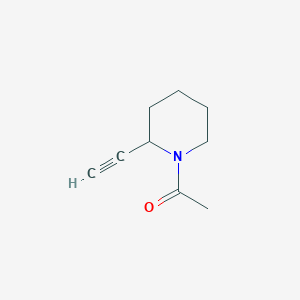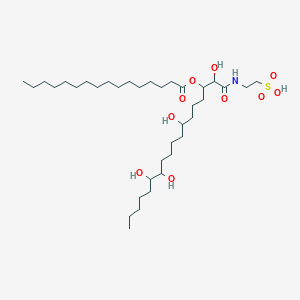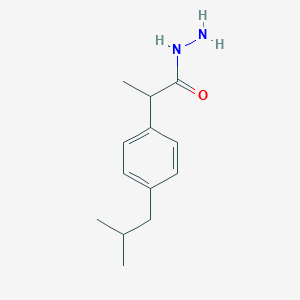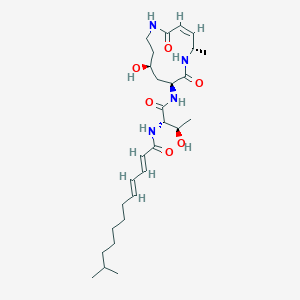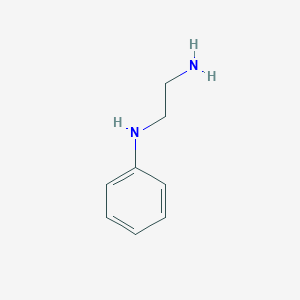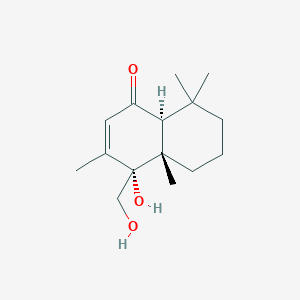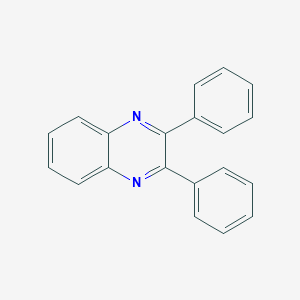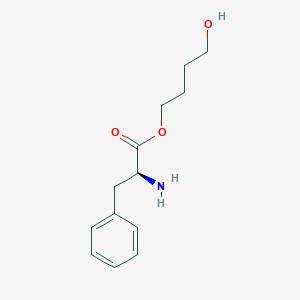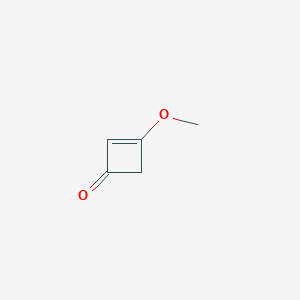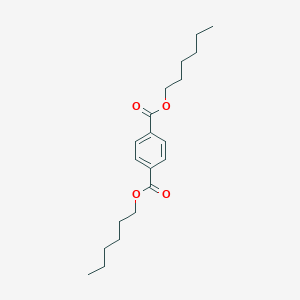
Dihexyl terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl terephthalate (DHT) is a chemical compound that belongs to the family of phthalate esters. It is widely used in the production of various industrial and consumer products, including plasticizers, coatings, and adhesives. DHT has gained significant attention in recent years due to its potential health and environmental impacts.
Aplicaciones Científicas De Investigación
Dihexyl terephthalate has been extensively studied in various scientific fields, including toxicology, environmental science, and materials science. In toxicology, Dihexyl terephthalate is used as a model compound to investigate the health effects of phthalate esters on humans and animals. In environmental science, Dihexyl terephthalate is used as a marker for phthalate contamination in soils, sediments, and water bodies. In materials science, Dihexyl terephthalate is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Mecanismo De Acción
Dihexyl terephthalate exerts its effects by binding to and activating peroxisome proliferator-activated receptor (PPAR) alpha and gamma. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. Dihexyl terephthalate has been shown to induce the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipid synthesis.
Efectos Bioquímicos Y Fisiológicos
Dihexyl terephthalate has been linked to various health effects, including developmental and reproductive toxicity, endocrine disruption, and carcinogenicity. Dihexyl terephthalate has been shown to disrupt the normal development of male and female reproductive organs in animals. In humans, exposure to phthalate esters has been associated with reduced sperm quality and hormone levels. Dihexyl terephthalate has also been shown to induce liver tumors in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihexyl terephthalate has several advantages as a model compound for toxicological studies. It is relatively stable and easy to handle, and its effects are well characterized. However, Dihexyl terephthalate has some limitations as a model compound. It is not representative of all phthalate esters, and its effects may not be directly applicable to other compounds in the same class.
Direcciones Futuras
Future research on Dihexyl terephthalate should focus on improving our understanding of its health and environmental impacts. This includes investigating the mechanisms of action of Dihexyl terephthalate and other phthalate esters, identifying biomarkers of exposure and effect, and developing safer alternatives to phthalate esters in industrial and consumer products. Additionally, further research is needed to determine the long-term effects of exposure to Dihexyl terephthalate and other phthalate esters on human health.
Métodos De Síntesis
Dihexyl terephthalate is synthesized through the esterification of terephthalic acid with hexanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a high boiling point and low volatility.
Propiedades
Número CAS |
1818-96-8 |
|---|---|
Nombre del producto |
Dihexyl terephthalate |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
dihexyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-9-15-23-19(21)17-11-13-18(14-12-17)20(22)24-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 |
Clave InChI |
MLIPQTRXLNTCRS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC |
SMILES canónico |
CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC |
Sinónimos |
1,4-Benzenedicarboxylic acid dihexyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



